molecular formula C12H13NO B8508708 2-(2-Methylquinolin-7-yl)ethanol

2-(2-Methylquinolin-7-yl)ethanol

Cat. No.: B8508708
M. Wt: 187.24 g/mol
InChI Key: CSUILJILAMYNQC-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-7-yl)ethanol is a quinoline derivative featuring a methyl substituent at the 2-position of the quinoline ring and an ethanol group at the 7-position. For example, substituted quinolines are often synthesized via condensation reactions using acetophenone derivatives under basic conditions (e.g., KOH in ethanol at 80°C) , followed by functionalization steps such as coupling with boronic esters/acids using palladium catalysts . The ethanol side chain may enhance solubility and influence biological interactions, as seen in structurally similar compounds like tyrosol analogs .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-methylquinolin-7-yl)ethanol

InChI

InChI=1S/C12H13NO/c1-9-2-4-11-5-3-10(6-7-14)8-12(11)13-9/h2-5,8,14H,6-7H2,1H3

InChI Key

CSUILJILAMYNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methylquinolin-7-yl)ethanol with key analogs based on substituent patterns, synthesis routes, and biological activities:

Compound Name Substituents Synthesis Highlights Biological Activity/Properties References
This compound 2-methylquinoline, 7-ethanol Likely via KOH-mediated condensation Inferred: Potential tyrosinase inhibition (see )
2-Hydroxy-5-(2-methylquinolin-7-yl)benzonitrile 2-methylquinoline, 5-cyano, 2-hydroxy Pd-catalyzed coupling with boronic acid Not explicitly stated; cyano group may enhance binding affinity
Tyrosol (2-(4-Hydroxyphenyl)ethanol) 4-hydroxyphenyl, ethanol Natural extraction or synthetic routes Mushroom tyrosinase inhibition (38.2% at 1 mM)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkylphenoxy, ethoxyethanol Commercial synthesis (CAS 9036-19-5) Surfactant properties; low acute toxicity
2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol Quinoline-benzimidazole, ethoxyethanol Multi-step coupling (TBTU, Et3N) Inferred: DNA intercalation potential due to planar heterocycles

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Ethanol-containing compounds like tyrosol and its analogs exhibit tyrosinase inhibition, with activity dependent on substituent position. For example, 2-(3-hydroxyphenyl)ethanol shows 52.1% inhibition at 1 mM, outperforming tyrosol (38.2%) . The 2-methylquinolin-7-yl group in the target compound may similarly modulate enzyme interactions. Bulky substituents (e.g., tetramethylbutyl in ) reduce solubility but enhance surfactant behavior, whereas electron-withdrawing groups (e.g., cyano in ) may improve binding to biological targets.

Synthetic Accessibility: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura in ) enables precise functionalization of the quinoline core. In contrast, simpler ethanol derivatives like tyrosol are accessible via shorter routes, emphasizing a trade-off between complexity and yield.

Structural Insights: X-ray crystallography tools (e.g., SHELX , ORTEP-III ) have been critical in resolving bond lengths and angles in quinoline derivatives. For instance, the C3–C12 bond in ’s compound (1.467 Å) suggests conformational flexibility, which may influence molecular packing and solubility .

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